

# Independent Validation of Lesinurad Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | Lesinurad |           |  |
| Cat. No.:            | B601850   | Get Quote |  |

This guide provides an objective comparison of **lesinurad**'s performance with alternative therapies for hyperuricemia in gout, supported by published experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of **lesinurad**'s clinical profile.

### **Mechanism of Action**

Lesinurad is a selective uric acid reabsorption inhibitor (SURI).[1] It functions by inhibiting uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are proteins in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[2][3][4][5][6] By blocking these transporters, lesinurad increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[2][4][5] Unlike older uricosurics like probenecid, lesinurad does not significantly inhibit organic anion transporters 1 (OAT1) or OAT3 at clinical concentrations, which may result in fewer drug-drug interactions.[7][8] Lesinurad is indicated for use in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat, for patients who have not achieved target sUA levels with an XOI alone.[4][5][9] This dual-mechanism approach simultaneously reduces the production (via XOI) and increases the excretion (via lesinurad) of uric acid.[10]

### **Uric Acid Transport Pathway and Drug Targets**

The following diagram illustrates the key transporters involved in uric acid handling in the proximal tubule of the kidney and the targets of various urate-lowering therapies.





Click to download full resolution via product page

Caption: Renal uric acid transport and targets of uricosuric drugs.

### **Efficacy of Lesinurad in Combination Therapy**

The approval of **lesinurad** was primarily based on three Phase III, randomized, placebocontrolled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[9] These studies evaluated **lesinurad** in combination with an XOI in patients with gout who did not achieve target sUA levels on XOI monotherapy.

## Table 1: Proportion of Patients Achieving Target Serum Uric Acid (sUA) Levels at Month 6



| Study                    | Treatment<br>Group<br>(Daily Dose)   | N           | Baseline<br>sUA<br>(mg/dL,<br>mean ± SD) | Patients<br>Achieving<br>sUA Target<br>(%) | p-value vs.<br>XOI Alone  |
|--------------------------|--------------------------------------|-------------|------------------------------------------|--------------------------------------------|---------------------------|
| CLEAR 1[11]              | Lesinurad<br>200 mg +<br>Allopurinol | 201         | 6.94 ± 1.27                              | 54.2%<br>(Target: <6.0<br>mg/dL)           | <0.0001                   |
| Placebo +<br>Allopurinol | 202                                  | 6.94 ± 1.27 | 27.9%<br>(Target: <6.0<br>mg/dL)         | -                                          |                           |
| CLEAR 2[12]              | Lesinurad<br>200 mg +<br>Allopurinol | 204         | 6.9 ± 1.2                                | 55.4%<br>(Target: <6.0<br>mg/dL)           | <0.0001                   |
| Placebo +<br>Allopurinol | 202                                  | 6.9 ± 1.2   | 23.3%<br>(Target: <6.0<br>mg/dL)         | -                                          |                           |
| CRYSTAL[9]               | Lesinurad<br>200 mg +<br>Febuxostat  | 108         | -                                        | 56.6%<br>(Target: <5.0<br>mg/dL)           | 0.13 (Not<br>Significant) |
| Placebo +<br>Febuxostat  | 109                                  | -           | 46.8%<br>(Target: <5.0<br>mg/dL)         | -                                          |                           |

### **Comparative Efficacy of Alternative Gout Therapies**

For context, the following tables summarize the efficacy of established monotherapies for gout.

### **Table 2: Efficacy of Xanthine Oxidase Inhibitors (XOIs)**



| Study                     | Treatment<br>Group (Daily<br>Dose) | N   | Patients<br>Achieving sUA<br><6.0 mg/dL (%) | Notes                               |
|---------------------------|------------------------------------|-----|---------------------------------------------|-------------------------------------|
| CONFIRMS<br>Trial[13]     | Febuxostat 80<br>mg                | 757 | 67%                                         | Superior to Allopurinol (p < 0.001) |
| Febuxostat 40<br>mg       | 756                                | 45% | Non-inferior to<br>Allopurinol              |                                     |
| Allopurinol<br>300/200 mg | 756                                | 42% | Dose adjusted<br>for renal<br>impairment    |                                     |
| APEX Study[14]            | Febuxostat 120<br>mg               | 267 | 62%                                         | p < 0.001 vs.<br>Allopurinol        |
| Febuxostat 80<br>mg       | 269                                | 53% | p < 0.001 vs.<br>Allopurinol                |                                     |
| Allopurinol<br>300/100 mg | 268                                | 21% | Dose adjusted<br>for renal<br>impairment    |                                     |

**Table 3: Efficacy of Probenecid** 

| Study                       | Treatment<br>Group        | N   | Patients<br>Achieving sUA<br>Target (<6.1<br>mg/dL) (%) | Notes                                  |
|-----------------------------|---------------------------|-----|---------------------------------------------------------|----------------------------------------|
| Retrospective<br>Study[15]  | Probenecid<br>Monotherapy | 30  | 33%                                                     | For patients intolerant to allopurinol |
| Probenecid +<br>Allopurinol | 27                        | 37% | For patients with inadequate response to allopurinol    |                                        |



### Safety and Tolerability Profile

The safety profile of **lesinurad** 200 mg in combination with an XOI was found to be comparable to XOI monotherapy in the pivotal trials, with the notable exception of an increased incidence of renal-related adverse events.[9]

Table 4: Key Adverse Events in Lesinurad Phase III

Trials (CLEAR 1 & 2 Pooled Data)

| Adverse Event                               | Lesinurad 200 mg +<br>Allopurinol | Placebo + Allopurinol |
|---------------------------------------------|-----------------------------------|-----------------------|
| Any Adverse Event                           | Comparable to Placebo             | -                     |
| Serious Adverse Events                      | 4.4% (CLEAR 2)[12]                | 3.9% (CLEAR 2)[12]    |
| Headache                                    | >2%[13]                           | >2%                   |
| Influenza                                   | >2%[13]                           | >2%                   |
| Gastroesophageal Reflux<br>Disease (GERD)   | >2%[13]                           | >2%                   |
| Renal-Related Adverse Events                | 5.9% (CLEAR 2)[12]                | 4.9% (CLEAR 2)[12]    |
| Serum Creatinine Elevation (≥1.5x baseline) | 5.9% (CLEAR 2)[12]                | 3.4% (CLEAR 2)[12]    |

Note: Specific percentages for some common adverse events were not detailed in the cited sources but were reported as occurring in >2% of patients.

A critical safety concern is the risk of renal failure, particularly when **lesinurad** is used as a monotherapy or at higher than the recommended dose.[8][16] For this reason, **lesinurad** is not approved for use as a standalone treatment.[4]

## Table 5: Comparative Safety of Alternative Gout Therapies



| Drug        | Common Adverse Events                                                 | Serious Adverse Events                                                                                          |
|-------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Allopurinol | Skin rash, nausea, diarrhea                                           | Severe hypersensitivity<br>reactions (e.g., SJS/TEN), liver<br>toxicity, bone marrow<br>suppression             |
| Febuxostat  | Liver function abnormalities,<br>nausea, arthralgia, rash[14]<br>[17] | Increased risk of cardiovascular death (in patients with established cardiovascular disease), liver failure[14] |
| Probenecid  | Nausea, loss of appetite, dizziness, headache                         | Anemia, kidney stones, severe allergic reactions[18]                                                            |

# Experimental Protocols: Pivotal Phase III Lesinurad Trials (CLEAR 1 & 2)

The methodologies for the CLEAR 1 and CLEAR 2 trials were largely identical, serving as replicate studies.[1]

- Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trials.[11] [12]
- Participants: Adult patients (18-85 years) with gout who were on a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for those with moderate renal impairment) but still had a serum uric acid level ≥6.5 mg/dL.[11][12] Participants must also have experienced at least two gout flares in the preceding year.[11][12]
- Intervention: Patients were randomized in a 1:1:1 ratio to receive lesinurad 200 mg,
   lesinurad 400 mg, or a placebo, once daily, in addition to their ongoing allopurinol therapy.
   [12] (Note: The 400 mg dose was not approved for clinical use).
- Primary Endpoint: The proportion of patients achieving a target sUA level of <6.0 mg/dL at the 6-month mark.[11][12]



- Key Secondary Endpoints:
  - The average rate of gout flares that required treatment from month 7 to month 12.[11][12]
  - The proportion of patients who showed complete resolution of at least one target tophus by month 12.[11][12]
- Safety Assessments: Monitoring of treatment-emergent adverse events and regular laboratory tests, with a focus on renal function (serum creatinine).[11][12]

### **Clinical Trial Workflow**

The diagram below outlines the general workflow for patients participating in the CLEAR 1 and CLEAR 2 clinical trials.





Click to download full resolution via product page

Caption: Workflow of the CLEAR 1 & 2 Phase III clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 2. Recent advances on uric acid transporters PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. URAT1 Transporters Solvo Biotechnology [solvobiotech.com]
- 7. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lesinurad Therapy and CYP2C9 Genotype Medical Genetics Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout PMC [pmc.ncbi.nlm.nih.gov]
- 15. jrheum.org [jrheum.org]
- 16. Lesinurad: what the nephrologist should know PMC [pmc.ncbi.nlm.nih.gov]
- 17. physiciansweekly.com [physiciansweekly.com]
- 18. Probenecid (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- To cite this document: BenchChem. [Independent Validation of Lesinurad Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b601850#independent-validation-of-published-lesinurad-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com